molecular formula C12H14N2O3S B13212029 N-Ethyl-7-methoxyquinoline-8-sulfonamide

N-Ethyl-7-methoxyquinoline-8-sulfonamide

Cat. No.: B13212029
M. Wt: 266.32 g/mol
InChI Key: BNUAGJIGAIVWQZ-UHFFFAOYSA-N
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Description

N-Ethyl-7-methoxyquinoline-8-sulfonamide is an organosulfur compound with a molecular formula of C12H14N2O3S. This compound is characterized by the presence of a sulfonamide group attached to a quinoline ring, which is further substituted with an ethyl group and a methoxy group. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-7-methoxyquinoline-8-sulfonamide typically involves the sulfonation of 7-methoxyquinoline followed by the introduction of an ethyl group. The reaction conditions often include the use of sulfonating agents such as chlorosulfonic acid or sulfur trioxide, followed by the reaction with ethylamine to introduce the ethyl group. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation reactors and continuous flow systems to optimize the yield and efficiency of the process. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-7-methoxyquinoline-8-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonate esters.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The methoxy and ethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

N-Ethyl-7-methoxyquinoline-8-sulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-Ethyl-7-methoxyquinoline-8-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can act as a competitive inhibitor of enzymes that utilize p-aminobenzoic acid (PABA) in the synthesis of folic acid, thereby inhibiting bacterial growth. Additionally, the quinoline ring may interact with DNA or other cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: Another sulfonamide compound with antimicrobial properties.

    Sulfadiazine: Used in combination with other drugs to treat infections.

    Sulfanilamide: A simpler sulfonamide with a similar mechanism of action.

Uniqueness

N-Ethyl-7-methoxyquinoline-8-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and ethyl groups on the quinoline ring can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H14N2O3S

Molecular Weight

266.32 g/mol

IUPAC Name

N-ethyl-7-methoxyquinoline-8-sulfonamide

InChI

InChI=1S/C12H14N2O3S/c1-3-14-18(15,16)12-10(17-2)7-6-9-5-4-8-13-11(9)12/h4-8,14H,3H2,1-2H3

InChI Key

BNUAGJIGAIVWQZ-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=C(C=CC2=C1N=CC=C2)OC

Origin of Product

United States

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